molecular formula C20H24BrNO3 B4051145 4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide

4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide

Cat. No.: B4051145
M. Wt: 406.3 g/mol
InChI Key: MTEYRMVNZOKHBM-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide is a useful research compound. Its molecular formula is C20H24BrNO3 and its molecular weight is 406.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 405.09396 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

The compound has been involved in the synthesis and study of polymers with enhanced thermal stability and solubility. Hsiao, Yang, and Chen (2000) demonstrated the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which were derived from similar aromatic compounds. These polyamides exhibited high glass transition temperatures and significant thermal stability, indicating their potential for various industrial applications (Hsiao et al., 2000).

Organogels and Molecular Aggregates

Research on organogels has highlighted the significance of compounds with tert-butylphenoxy groups in forming J- and H-type aggregates. Wu et al. (2011) synthesized new compounds that could form fluorescent gels, demonstrating the crucial roles of amphiphilic properties and side-chain conformations in controlling gelating properties. This study opens avenues for designing novel organogels based on specific molecular architectures (Wu et al., 2011).

Bioorganic Chemistry and Enzyme Inhibition

In bioorganic chemistry, derivatives of bromophenols, including structures related to 4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide, have been explored for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. Bayrak et al. (2019) synthesized novel bromophenols that demonstrated significant enzyme inhibition, which could be foundational for developing therapeutic agents (Bayrak et al., 2019).

Antioxidant Activity and Marine Natural Products

The antioxidant properties of bromophenol derivatives have been a focus of marine natural product research. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating their potent antioxidant activities. This suggests that such compounds could be beneficial in preventing oxidative stress and related diseases (Li et al., 2011).

Molecular Electronics

Compounds related to this compound serve as precursors in the synthesis of molecular wires for electronics. Stuhr-Hansen et al. (2005) discussed the use of aryl bromides as building blocks for thiol end-capped molecular wires, highlighting their significance in the development of molecular electronics (Stuhr-Hansen et al., 2005).

Properties

IUPAC Name

4-bromo-N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3/c1-20(2,3)15-6-10-18(11-7-15)25-13-17(23)12-22-19(24)14-4-8-16(21)9-5-14/h4-11,17,23H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEYRMVNZOKHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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